3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine
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Overview
Description
3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C9H9BrN2. It is characterized by a pyrazolo[1,5-a]pyridine core structure substituted with bromine at the 3-position and methyl groups at the 6 and 7 positions.
Mechanism of Action
Mode of Action
Pyrazolo-pyridine derivatives have been studied for their potential inhibitory activity . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Pyrazolo-pyridine derivatives have been associated with various biological activities, suggesting that they may interact with multiple pathways . The downstream effects of these interactions remain to be elucidated.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine typically involves the bromination of 6,7-dimethylpyrazolo[1,5-a]pyridine. One common method is the reaction of 6,7-dimethylpyrazolo[1,5-a]pyridine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include 3-amino-6,7-dimethylpyrazolo[1,5-a]pyridine, 3-thio-6,7-dimethylpyrazolo[1,5-a]pyridine, etc.
Oxidation Products: Oxidation can lead to the formation of this compound N-oxide.
Reduction Products: Reduction can yield this compound derivatives with reduced functional groups.
Scientific Research Applications
3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It can be used in the development of new materials with specific properties, such as dyes and pigments
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
- 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine
Uniqueness
3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
Properties
IUPAC Name |
3-bromo-6,7-dimethylpyrazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-3-4-9-8(10)5-11-12(9)7(6)2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKGSJCSVWVLOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)Br)C=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427367-83-6 |
Source
|
Record name | 3-bromo-6,7-dimethylpyrazolo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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